Technical Guide: (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0)
Technical Guide: (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with an acetonitrile group. Its chemical structure makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the reactive nitrile group and the imidazole core allows for a variety of chemical transformations, leading to the generation of diverse molecular scaffolds with potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a precursor to pharmacologically relevant compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of (1-Methyl-1H-imidazol-2-yl)acetonitrile is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 3984-53-0 | N/A |
| Molecular Formula | C₆H₇N₃ | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% - 97% | [1][2] |
| Storage Temperature | 2-8°C | [3] |
Note: Some physical properties like melting and boiling points are not consistently reported across suppliers and should be determined empirically.
Synthesis and Experimental Protocols
The synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile is not extensively detailed in publicly available literature. However, based on standard organic chemistry principles and protocols for analogous compounds, a likely synthetic route involves the N-alkylation of an imidazole precursor followed by the introduction of the acetonitrile moiety. A generalized workflow is depicted below.
Caption: General synthetic workflow for (1-Methyl-1H-imidazol-2-yl)acetonitrile.
General Experimental Protocol (Inferred)
This protocol is based on the synthesis of similar imidazole acetonitriles and serves as a starting point for optimization.
Materials:
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1-Methylimidazole
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2-Chloroacetonitrile or 2-Bromoacetonitrile
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A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
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Standard laboratory glassware and purification apparatus
Procedure:
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To a solution of 1-methylimidazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a specified time to allow for the deprotonation of the imidazole.
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Cool the reaction mixture again to 0°C and add 2-haloacetonitrile dropwise.
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Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (1-Methyl-1H-imidazol-2-yl)acetonitrile.
Reactivity and Use as a Synthetic Intermediate
(1-Methyl-1H-imidazol-2-yl)acetonitrile is a valuable building block for the synthesis of a variety of heterocyclic compounds. The active methylene group adjacent to the nitrile and imidazole ring is particularly reactive and can participate in various condensation reactions.
Knoevenagel Condensation
A key reaction of (1-Methyl-1H-imidazol-2-yl)acetonitrile is the Knoevenagel condensation with aldehydes. This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated nitriles, which are themselves versatile intermediates.[4]
Caption: Workflow for the Knoevenagel condensation.
Experimental Protocol for Knoevenagel Condensation (Adapted from Benzimidazole Analogues)[4]:
Materials:
-
(1-Methyl-1H-imidazol-2-yl)acetonitrile
-
Aromatic aldehyde
-
Base (e.g., piperidine, sodium hydroxide)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
A mixture of (1-Methyl-1H-imidazol-2-yl)acetonitrile, the aromatic aldehyde, and a catalytic amount of base are either dissolved in a suitable solvent and refluxed or ground together under solvent-free conditions.
-
The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
Role in Drug Discovery and Development
While there is no direct evidence of (1-Methyl-1H-imidazol-2-yl)acetonitrile itself having significant biological activity or being involved in specific signaling pathways, its importance lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.[5][6][7] The imidazole moiety is a common feature in many approved drugs, and the acetonitrile group provides a handle for constructing more complex heterocyclic systems.[8]
Derivatives of imidazole and benzimidazole, synthesized from precursors like (1-Methyl-1H-imidazol-2-yl)acetonitrile, have shown a wide range of biological activities, including:
The general workflow for utilizing this compound in a drug discovery context is illustrated below.
Caption: Role as a starting material in a typical drug discovery pipeline.
Safety and Handling
(1-Methyl-1H-imidazol-2-yl)acetonitrile should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its reactivity, particularly at the active methylene group, allows for the straightforward synthesis of a variety of more complex heterocyclic structures. While not biologically active in itself, it serves as a valuable starting material for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 2-(1-methyl-1H-imidazol-2-yl)acetonitrile;CAS No.:3984-53-0 [chemshuttle.com]
- 4. researchgate.net [researchgate.net]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. ijrar.org [ijrar.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
